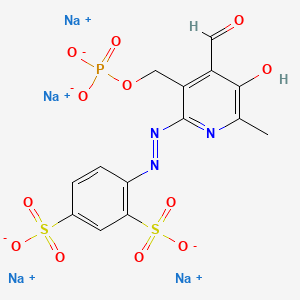

Ppads tetrasodium salt

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It primarily targets and blocks recombinant P2X1, P2X2, P2X3, P2X5, native P2Y2-like, and recombinant P2Y4 receptors . These receptors play a crucial role in various physiological functions mediated by ATP, including most vascular and visceral smooth muscles and specific neurons in the peripheral and central nervous systems .

Mode of Action

This compound interacts with its targets by blocking the responses of these P2 receptors . This blocking action inhibits the depolarization induced by α,β-meATP, a potent agonist of P2X receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purinergic signaling pathway. By blocking the P2 receptors, this compound disrupts the normal signaling processes mediated by ATP. This disruption can lead to various downstream effects, depending on the specific physiological context .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The blocking action of this compound on P2 receptors leads to several molecular and cellular effects. For instance, it can delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . In a humanized mouse model, this compound has been shown to block P2X7 and reduce the development of clinical and histological graft-versus-host disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and ionic composition of the solution in which this compound is dissolved could potentially affect its solubility and, therefore, its bioavailability . .

Biochemische Analyse

Biochemical Properties

Ppads tetrasodium salt interacts with various enzymes, proteins, and other biomolecules. It blocks recombinant P2X receptors, including P2X 1, P2X 2, P2X 3, and P2X 5, with IC 50 values ranging from 1 to 2.6 μM . It also blocks native P2Y 2 -like receptors with an IC 50 of approximately 0.9 mM and recombinant P2Y 4 receptors with an IC 50 of approximately 15 mM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antagonistic action on P2 receptors is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

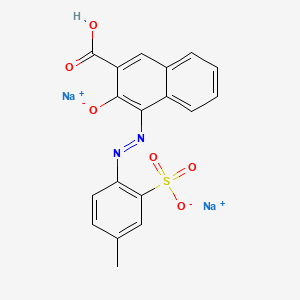

PPADS-Tetranatriumsalz wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Reaktion von Pyridoxalphosphat mit Azo (Benzol-2,4-disulfonsäure) unter kontrollierten Bedingungen. Die Reaktion wird typischerweise in einem wässrigen Medium unter Zusatz von Natriumhydroxid durchgeführt, um das Tetranatriumsalz zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von PPADS-Tetranatriumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation gereinigt und getrocknet, um die feste Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PPADS-Tetranatriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener Sulfonsäurederivate führen .

Wissenschaftliche Forschungsanwendungen

PPADS-Tetranatriumsalz wird aufgrund seiner Fähigkeit, P2-purinerge Rezeptoren zu blockieren, in der wissenschaftlichen Forschung intensiv eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird in Studien zur Zellsignalgebung und Rezeptorinteraktionen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit der purinergen Signalgebung zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Verbindungen eingesetzt

Wirkmechanismus

PPADS-Tetranatriumsalz übt seine Wirkungen aus, indem es P2-purinerge Rezeptoren blockiert. Diese Rezeptoren sind an verschiedenen Zellsignalwegen beteiligt, und ihre Hemmung kann verschiedene physiologische Reaktionen modulieren. Die Verbindung bindet an die Rezeptorstellen und verhindert die Aktivierung nachgeschalteter Signalwege .

Wissenschaftliche Forschungsanwendungen

PPADS tetrasodium salt is extensively used in scientific research due to its ability to block P2 purinergic receptors. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies involving cellular signaling and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in conditions involving purinergic signaling.

Industry: Utilized in the development of new drugs and chemical compounds

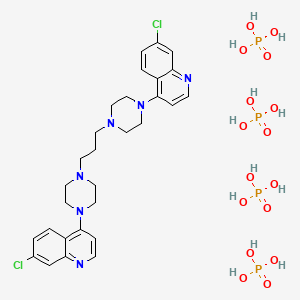

Vergleich Mit ähnlichen Verbindungen

PPADS-Tetranatriumsalz wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Iso-PPADS-Tetranatriumsalz. Während beide Verbindungen als P2-purinerge Antagonisten wirken, hat PPADS-Tetranatriumsalz ein breiteres Wirkungsspektrum und wird häufiger in der Forschung verwendet .

Liste ähnlicher Verbindungen

- Iso-PPADS-Tetranatriumsalz

- Pyridoxalphosphat-6-Azo (Benzol-2,4-disulfonsäure) Tetranatriumsalzhydrat

Eigenschaften

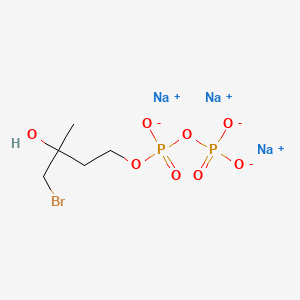

IUPAC Name |

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURWUCJJNVPCHT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017674 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192575-19-2 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)